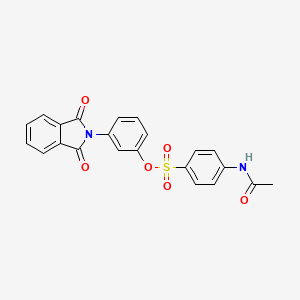![molecular formula C16H18N6 B15150402 1-methyl-N-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150402.png)
1-methyl-N-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-METHYL-N-PHENYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-METHYL-N-PHENYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final steps often involve the addition of a pyrrolidine ring and the methylation of the nitrogen atom .
Industrial production methods may employ similar synthetic routes but are optimized for large-scale production. This often includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
1-METHYL-N-PHENYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields .
Wissenschaftliche Forschungsanwendungen
1-METHYL-N-PHENYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding assays.
Wirkmechanismus
The mechanism of action of 1-METHYL-N-PHENYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells . The compound may also interact with other protein kinases and receptors, modulating various signaling pathways involved in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
1-METHYL-N-PHENYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK2 inhibitory activity.
Phenylpyrazolo[3,4-d]pyrimidine: Exhibits similar biological activities but with different potency and selectivity profiles.
Indole derivatives: While structurally different, these compounds share similar biological activities and are often studied alongside pyrazolo[3,4-d]pyrimidines for their therapeutic potential.
The uniqueness of 1-METHYL-N-PHENYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific structural features, such as the presence of the pyrrolidine ring and the methylation of the nitrogen atom, which contribute to its distinct biological activity and pharmacokinetic properties .
Eigenschaften
Molekularformel |
C16H18N6 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
1-methyl-N-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18N6/c1-21-15-13(11-17-21)14(18-12-7-3-2-4-8-12)19-16(20-15)22-9-5-6-10-22/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
XXWHWNLNRWNPMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15150334.png)
![2-{[7-(4-Chlorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B15150340.png)

![2,4-Difluorobenzyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B15150353.png)
![2-(4-Ethoxyphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]quinoline](/img/structure/B15150368.png)
![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B15150377.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-{phenyl[2-(piperidin-1-yl)ethyl]carbamoyl}-1H-indole-3-carboxylate](/img/structure/B15150383.png)
![2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B15150393.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B15150397.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B15150399.png)
![[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B15150404.png)

![1-oxo-1-phenylpropan-2-yl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150416.png)
